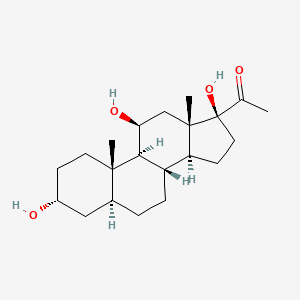![molecular formula C11H11N3O2S B15294481 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is a compound that features a pyrimidine ring substituted with a thiophene group and a methylaminoacetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene and pyrimidine rings endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide to form 4-substituted-6-thiophenopyrimidines. These intermediates are then refluxed with acetylacetone or ethylacetoacetate to obtain the desired pyrimidine derivatives . The reaction conditions often include refluxing in solvents such as DMF (dimethylformamide) and the use of reagents like POCl3 (phosphorus oxychloride) for further functionalization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its role as a tyrosine kinase inhibitor, which is crucial in cancer therapy.
Mechanism of Action
The mechanism of action of 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cell proliferation and survival, making it a potential anticancer agent . The thiophene and pyrimidine rings contribute to the compound’s ability to bind to the active sites of these enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Thiophene derivatives: These include compounds like suprofen and articaine, which have applications in anti-inflammatory and anesthetic treatments.
Pyrimidine derivatives: Compounds such as piritrexim and methotrexate, which are used as dihydrofolate reductase inhibitors in cancer therapy.
Uniqueness: 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is unique due to its combined thiophene and pyrimidine structure, which imparts distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold for drug development and material science applications .
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-[methyl-(6-thiophen-2-ylpyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C11H11N3O2S/c1-14(6-11(15)16)10-5-8(12-7-13-10)9-3-2-4-17-9/h2-5,7H,6H2,1H3,(H,15,16) |
InChI Key |
MHRYBTOTCZQNSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC(=C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


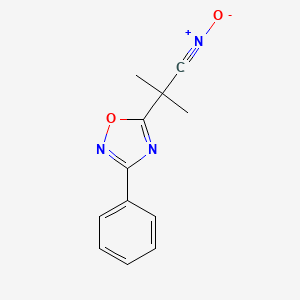
![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)
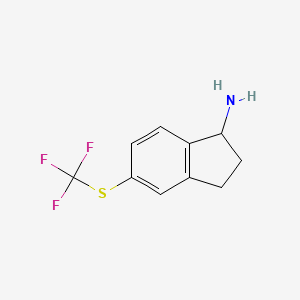
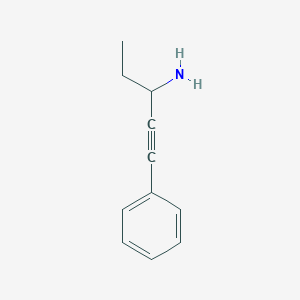

![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)



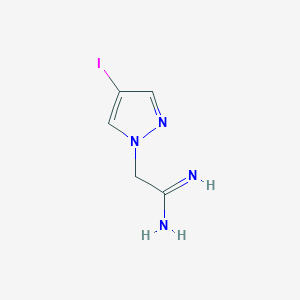
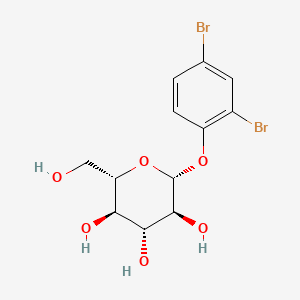

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
